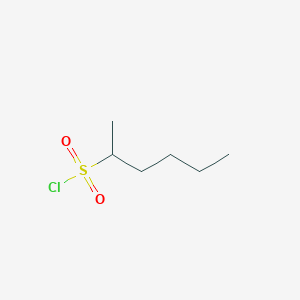
Hexane-2-sulfonyl chloride
Vue d'ensemble
Description
Hexane-2-sulfonyl chloride is a type of sulfonyl chloride. It is a compound with the general formula R−S(=O)2−OH, where R is an organic alkyl or aryl group . The specific compound you’re asking about, Hexane-2-sulfonyl chloride, seems to be less common in the literature, and there may be some confusion with 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride , which has a similar name but a different structure.
Synthesis Analysis
Sulfonyl chlorides, including Hexane-2-sulfonyl chloride, can be synthesized via several methods. One common method is the oxidative chlorination of S-alkyl isothiourea salts . This process involves the use of readily accessible reagents, offers safe operations, and easy purification without chromatography .Chemical Reactions Analysis
Sulfonyl chlorides, including Hexane-2-sulfonyl chloride, are highly reactive. They can undergo various reactions, such as reacting with amines to form sulfonamides . They can also undergo reactions with other substrates such as thiols, disulfides, thioacetates, and xanthates .Applications De Recherche Scientifique
Use in Sulfonamide Antibiotic Analysis
Hexane-2-sulfonyl chloride plays a significant role in the analytical methods for determining sulfonamide antibiotics and their metabolites in various biological samples. In a study by Hoff et al. (2015), a method was developed for analyzing 16 sulfonamides and metabolites residues in liver samples from different species. The method involved defatting samples with hexane followed by extraction with acetonitrile, highlighting the importance of hexane-2-sulfonyl chloride in the extraction and clean-up process for accurate and reliable sulfonamide analysis in food safety and pharmacological research (Hoff et al., 2015).
In Electrophoretic Mobility Studies
Hexane and its derivatives, including hexane-2-sulfonyl chloride, have been studied for their electrophoretic mobility in the presence of various solvent extraction reagents. Lin and Osseo-Asare (1984) investigated the electrophoretic mobility (EM) of hexane droplets in aqueous solutions, providing insights into the interactions at the organic/water interface and the effects of different reagents on the EM. This research contributes to the understanding of solvent extraction processes and the design of more efficient separation techniques in chemical engineering and environmental science (Lin & Osseo-Asare, 1984).
In Organic Synthesis
The application of hexane-2-sulfonyl chloride extends to organic synthesis, where it serves as a key reagent in various synthetic routes. For example, Thirupathi and Kim (2010) demonstrated the use of ferric chloride hexahydrate in the regioselective arylation of α-amido sulfones, leading to the synthesis of unsymmetrical and bis-symmetrical triarylmethanes. This research showcases the versatility of hexane-2-sulfonyl chloride in facilitating complex organic transformations, contributing to the development of new materials and molecules in organic chemistry (Thirupathi & Kim, 2010).
In Ionic Liquid Studies
Hexane-2-sulfonyl chloride is also relevant in studies involving ionic liquids, which are salts that remain liquid at low temperatures and have a wide range of applications in green chemistry and materials science. Arce et al. (2007) explored the use of ionic liquids for the separation of aromatic hydrocarbons from alkanes, demonstrating the potential of these materials in enhancing separation processes and reducing environmental impact. The research on ionic liquids, including those derived from hexane-2-sulfonyl chloride, contributes to the advancement of sustainable chemical processes (Arce et al., 2007).
Safety And Hazards
Sulfonyl chlorides, including Hexane-2-sulfonyl chloride, are considered hazardous. They are highly flammable and may be fatal if swallowed and enters airways. They can cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, and dizziness. They are also suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .
Orientations Futures
The future directions in the field of sulfonyl chlorides, including Hexane-2-sulfonyl chloride, involve the development of safer, more efficient, and environmentally friendly methods for their synthesis . There is also interest in exploring their use in various applications, such as in the synthesis of sulfonamides and sulfonyl azides .
Propriétés
IUPAC Name |
hexane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-3-4-5-6(2)10(7,8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMDDAIWDUEVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexane-2-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)



![Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1441291.png)







